Cas no 207591-86-4 ((S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate)
(S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate Chemical and Physical Properties
Names and Identifiers
-
- 4-Nitro-L-phenylalanine monohydrate
- H-Phe(4-NO2)-OH.H2O
- (2S)-2-amino-3-(4-nitrophenyl)propanoic acid,hydrate
- 4-NITRO-L-PHENYLALANIN HYDRATE
- H-Phe(4-NO2)-OH
- p-Nitro-L-phenylalan
- p-Nitro-L-phenylalanine Hydrate
- (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate
- 4-Nitro-L-Phenylalanine Hydrate
- 4-Nitro-L-phenylalnine
- H-Phe(4-NO2)-OH monohydrate
- H-Phe(4-NO2)-OH,H2O
- L-Phenylalanine,4-nitro-, monohydrate (9CI)
- H-Phe(4-NO2)-OH·H2O
- (2S)-2-amino-3-(4-nitrophenyl)propanoic Acid Hydrate
- L-Phenylalanine, 4-nitro-, monohydrate
- PubChem12061
- KSC491O8B
- 4-Nitro-phenylalanine hydrate
- 4-nitrophenylalanine monohydrate
- phenylalanine, 4-nitro- hydrat
- L-Phenylalanine, 4-nitro-, hydrate (1:1)
- 4-nitrophenylalani
-
- MDL: MFCD00150543
- Inchi: 1S/C9H10N2O4.H2O/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15;/h1-4,8H,5,10H2,(H,12,13);1H2/t8-;/m0./s1
- InChI Key: OLZDHJRNUIXKLU-QRPNPIFTSA-N
- SMILES: OC([C@H](CC1C=CC(=CC=1)[N+](=O)[O-])N)=O.O
- BRN: 2809673
Computed Properties
- Exact Mass: 228.07500
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 243
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 110
Experimental Properties
- Color/Form: Gray to light yellow powder
- Density: 1.4080
- Melting Point: 245-251 °C (dec.) (lit.)
- Boiling Point: 414.1℃ at 760 mmHg
- Flash Point: 253.5℃
- PSA: 118.37000
- LogP: 1.70840
- Optical Activity: [α]25/D +6.8°, c = 1.3 in 3 M HCl
- Solubility: Not determined
(S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:UN2811
- WGK Germany:3
- Hazard Category Code: S24/25:Prevent skin and eye contact.
- Safety Instruction: S22-S24/25
- RTECS:AY7400000
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:Store at room temperature
- Packing Group:III
- Safety Term:6.1
(S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate Customs Data
- HS CODE:2922499990
- Customs Data:
China Customs Code:
2922499990Overview:
2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
P.Imported animals and plants\Quarantine of animal and plant products
Q.Outbound animals and plants\Quarantine of animal and plant products
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
(S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N117089-1g |
(S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate |
207591-86-4 | 98% | 1g |
¥29.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N117089-25g |
(S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate |
207591-86-4 | 98% | 25g |
¥86.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N117089-5g |
(S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate |
207591-86-4 | 98% | 5g |
¥31.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N117089-100g |
(S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate |
207591-86-4 | 98% | 100g |
¥260.90 | 2023-09-01 | |
| Alichem | A449005872-500g |
(S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate |
207591-86-4 | 98% | 500g |
$382.46 | 2023-09-02 | |
| Alichem | A449005872-1000g |
(S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate |
207591-86-4 | 98% | 1000g |
$650.15 | 2023-09-02 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | XN5439-100g |
(S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate |
207591-86-4 | ≥99% | 100g |
¥980元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | XN5439-25g |
(S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate |
207591-86-4 | ≥99% | 25g |
¥300元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | XN5439-5g |
(S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate |
207591-86-4 | ≥99% | 5g |
¥95元 | 2023-09-15 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015422-1g |
(S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate |
207591-86-4 | 98% | 1g |
¥25 | 2024-05-25 |
(S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate Suppliers
(S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate
(S)-2-Amino-3-(4-Nitrophenyl)Propanoic Acid Hdrate: A Comprehensive Overview
The compound with CAS number 207591-86-4, commonly referred to as (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The (S)-configuration of this molecule plays a crucial role in its biological activity, as stereochemistry often dictates the efficacy and specificity of pharmaceutical agents.
Recent studies have highlighted the importance of (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate in understanding the relationship between molecular structure and bioavailability. Researchers have employed advanced computational methods, such as molecular docking and quantum mechanics, to analyze the compound's interaction with various biological targets. These investigations have provided valuable insights into its potential as a lead compound for developing novel therapeutic agents.
The 4-nitrophenyl group attached to the propanoic acid backbone introduces significant electronic effects, which influence the compound's reactivity and solubility properties. This substituent also contributes to the molecule's ability to penetrate cellular membranes, a critical factor in drug delivery systems. Furthermore, the presence of an amino group enhances the compound's ability to form hydrogen bonds, which is essential for its interaction with biological macromolecules such as proteins and nucleic acids.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate using enantioselective methods. These methods ensure high optical purity, which is vital for studying the stereochemical effects on biological activity. The use of chiral catalysts and asymmetric induction techniques has significantly improved the yield and enantiomeric excess of this compound, making it more accessible for large-scale studies.
In terms of applications, (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate has shown promise in anti-inflammatory and antioxidant assays. Experimental data indicate that this compound exhibits potent inhibitory activity against enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, its ability to scavenge free radicals suggests potential applications in mitigating oxidative stress-related disorders.
Another area of interest is the role of (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate in neurodegenerative diseases. Preclinical studies have demonstrated its neuroprotective effects by modulating glutamate signaling pathways and reducing neuronal damage caused by excitotoxicity. These findings underscore its potential as a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease.
The hydrate form of this compound is particularly advantageous for stability and solubility optimization. Hydration plays a critical role in maintaining the integrity of the molecule during storage and transportation, ensuring consistent performance in various experimental setups. Moreover, the hydrated form facilitates better dissolution properties, which are essential for oral drug delivery systems.
From an analytical standpoint, modern spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and X-ray crystallography have been instrumental in elucidating the molecular structure of (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate. These techniques provide detailed information about the spatial arrangement of atoms, which is crucial for understanding its pharmacokinetic profile.
In conclusion, (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate represents a promising molecule with diverse applications in medicinal chemistry. Its unique structural features, combined with recent advancements in synthesis and characterization techniques, position it as a valuable tool for developing innovative therapeutic interventions.
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